REACTION_CXSMILES
|
[CH3:1]N(C)S(C1C=C2C(C=CN2)=C(Br)C=1)(=O)=O.[CH3:17][C:18]1[C:23]([N+:24]([O-])=O)=[CH:22][C:21]([C:27]([F:30])([F:29])[F:28])=[CH:20][C:19]=1[N+:31]([O-])=O>>[F:28][C:27]([F:30])([F:29])[C:21]1[CH:22]=[C:23]2[C:18]([CH:17]=[CH:1][NH:24]2)=[C:19]([NH2:31])[CH:20]=1
|
Name
|
4-bromo-1H-indole-6-sulfonic acid dimethylamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(S(=O)(=O)C1=CC(=C2C=CNC2=C1)Br)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Prepared
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC(=C2C=CNC2=C1)N)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.7 g | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |